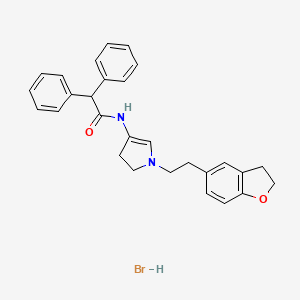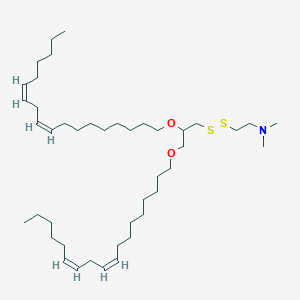
2-((2,3-Bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propyl)disulfanyl)-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
HGT4003 is synthesized by combining compound (22) and compound (24) in dichloromethane (DCM), followed by stirring at room temperature under nitrogen for 16 hours. The reaction solution is then purified by column chromatography using a gradient of ethyl acetate in hexanes .
Industrial Production Methods
The industrial production of HGT4003 involves the preparation of ethanolic stock solutions of the lipids at a concentration of 50 mg/mL, which are stored at -20°C. The lipid nanoparticles are formed via standard ethanol injection methods .
化学反应分析
Types of Reactions
HGT4003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
科学研究应用
HGT4003 has a wide range of scientific research applications, including:
作用机制
HGT4003 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated material to target cells, where the mRNA is released and translated into the desired protein. The lipid nanoparticles enhance the stability and bioavailability of the therapeutic agents, ensuring efficient delivery and expression .
相似化合物的比较
Similar Compounds
C12-200: Another cationic lipid used in lipid nanoparticle formulations.
DOTAP (1,2-diolelyl-3-trimethylammonium propane): A cationic lipid commonly used in gene delivery systems.
DODAP (1,2-diolelyl-3-dimethylammonium propane): Similar to DOTAP, used for nucleic acid delivery.
Uniqueness of HGT4003
HGT4003 is unique due to its specific structure, which includes two octadecadien-1-yloxy groups and a dithio linkage. This structure provides enhanced stability and efficiency in the delivery of therapeutic agents compared to other cationic lipids .
属性
分子式 |
C43H81NO2S2 |
|---|---|
分子量 |
708.2 g/mol |
IUPAC 名称 |
2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propyldisulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H81NO2S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45-41-43(42-48-47-40-37-44(3)4)46-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI 键 |
DETCDJMMODGQRP-KWXKLSQISA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

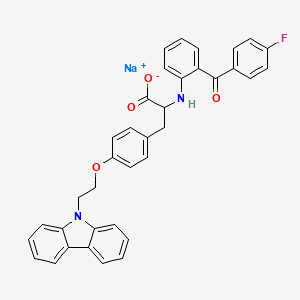
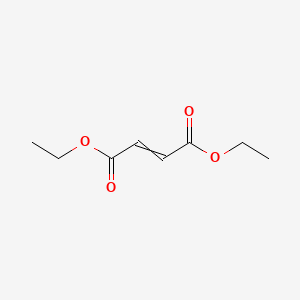
![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
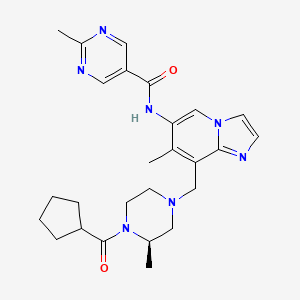
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)
